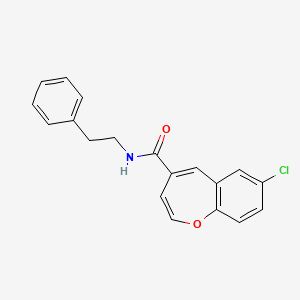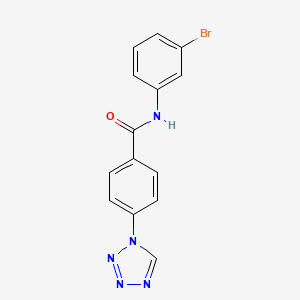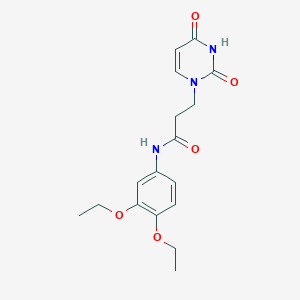![molecular formula C22H21ClN2O2S B11317214 4-[(2-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317214.png)
4-[(2-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「4-[(2-クロロベンジル)スルファニル]-1-(4-エトキシフェニル)-1,5,6,7-テトラヒドロ-2H-シクロペンタ[d]ピリミジン-2-オン」は、シクロペンタ[d]ピリミジノン類に属する合成有機化合物です。 この化合物は、クロロベンジル基、エトキシフェニル基、およびスルファニル結合の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
「4-[(2-クロロベンジル)スルファニル]-1-(4-エトキシフェニル)-1,5,6,7-テトラヒドロ-2H-シクロペンタ[d]ピリミジン-2-オン」の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下のようなものがあります。
シクロペンタ[d]ピリミジノン核の形成: 適切な前駆体を含む環化反応により達成できます。
クロロベンジル基の導入: この段階では、クロロベンジルハライドが適切な求核剤と反応する求核置換反応が関与する可能性があります。
エトキシフェニル基の付加: これは、求電子置換反応によって行うことができます。
スルファニル結合の形成: この段階では、チオールと適切な求電子剤の反応が関与する可能性があります。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために、上記の合成経路の最適化が伴う可能性があります。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、シクロペンタ[d]ピリミジノン核のカルボニル基を標的にし、アルコールに変換することが考えられます。
置換: この化合物の芳香族環は、求電子または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を、適切な条件(例:酸性または塩基性媒体、高温)で使用するできます。
主な生成物
酸化: スルホキシド、スルホン。
還元: アルコール誘導体。
置換: 使用した試薬に応じて、様々な置換された芳香族誘導体。
4. 科学研究への応用
化学
誘導体の合成:
生物学
生物活性研究: この化合物は、抗菌、抗癌、抗炎症などの潜在的な生物活性を調べられます。
医学
創薬: この化合物またはその誘導体は、様々な疾患の治療薬としての可能性が検討されています。
産業
材料科学: この化合物は、導電率や蛍光などの特定の特性を持つ新しい材料の開発に応用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(2-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopenta[d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a suitable nucleophile.
Attachment of the ethoxyphenyl group: This can be done through an electrophilic aromatic substitution reaction.
Formation of the sulfanyl linkage: This step may involve the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the cyclopenta[d]pyrimidinone core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium, elevated temperature).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound or its derivatives may be explored for their potential as therapeutic agents in the treatment of various diseases.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
「4-[(2-クロロベンジル)スルファニル]-1-(4-エトキシフェニル)-1,5,6,7-テトラヒドロ-2H-シクロペンタ[d]ピリミジン-2-オン」の作用機序は、その特定の用途によって異なります。たとえば、生物活性を示す場合、酵素、受容体、DNAなどの特定の分子標的に作用する可能性があります。スルファニル基と芳香族環は、その結合親和性と特異性に重要な役割を果たす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-[(2-クロロベンジル)スルファニル]-1-フェニル-1,5,6,7-テトラヒドロ-2H-シクロペンタ[d]ピリミジン-2-オン
- 4-[(2-クロロベンジル)スルファニル]-1-(4-メトキシフェニル)-1,5,6,7-テトラヒドロ-2H-シクロペンタ[d]ピリミジン-2-オン
独自性
「4-[(2-クロロベンジル)スルファニル]-1-(4-エトキシフェニル)-1,5,6,7-テトラヒドロ-2H-シクロペンタ[d]ピリミジン-2-オン」にエトキシフェニル基が存在することで、脂溶性の上昇、電子の分布の変化、生物学的標的との特定の相互作用の可能性など、独特の特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
- 4-[(2-chlorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
- 4-[(2-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
Uniqueness
The presence of the ethoxyphenyl group in “4-[(2-chlorobenzyl)sulfanyl]-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one” may impart unique properties such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets.
特性
分子式 |
C22H21ClN2O2S |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H21ClN2O2S/c1-2-27-17-12-10-16(11-13-17)25-20-9-5-7-18(20)21(24-22(25)26)28-14-15-6-3-4-8-19(15)23/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3 |
InChIキー |
PSACWJJMJCCMDN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11317136.png)
![N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B11317143.png)
![2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11317146.png)
![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317165.png)
![N-(3-acetylphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317172.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11317183.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11317193.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11317198.png)
![4-Methoxyphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317204.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317211.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317221.png)

